molecular formula C20H29ClN2O4 B3968161 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate

1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate

Cat. No. B3968161
M. Wt: 396.9 g/mol
InChI Key: GZENAMPVEMHLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate, also known as 4-Chlorobenzyloxy-3-methyl-1,4-bis(piperidin-1-yl)butane-1,1-diol oxalate, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate involves its interaction with opioid receptors. This compound has been shown to have a high affinity for the mu opioid receptor, which is the primary receptor responsible for the analgesic effects of opioid drugs. By binding to the mu opioid receptor, this compound can activate the receptor and produce analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with opioid receptors. This compound has been shown to produce analgesic effects in animal models of pain. In addition, it has also been shown to produce sedative effects and respiratory depression, which are common side effects of opioid drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate in lab experiments is its high affinity for the mu opioid receptor. This makes it a useful tool for studying the function of this receptor and its role in pain modulation. However, one of the limitations of using this compound is its potential for producing side effects such as sedation and respiratory depression. Careful dosing and monitoring are necessary to avoid these side effects.

Future Directions

There are several future directions for research on 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate. One area of research is the development of more selective opioid receptor agonists that can produce analgesic effects without producing side effects such as sedation and respiratory depression. Another area of research is the study of the role of opioid receptors in various physiological processes such as inflammation and immune function. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential applications in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research related to opioid receptors. The synthesis of this compound involves a multi-step process, and its mechanism of action involves its interaction with the mu opioid receptor. While this compound has been shown to produce analgesic effects, it also has the potential for producing side effects such as sedation and respiratory depression. Future research on this compound should focus on developing more selective opioid receptor agonists and studying the role of opioid receptors in various physiological processes.

Scientific Research Applications

1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate has been studied for its potential applications in scientific research. One of the main applications of this compound is in the study of opioid receptors. Opioid receptors are a class of G protein-coupled receptors that are activated by endogenous opioid peptides and exogenous opioid drugs such as morphine and fentanyl. The activation of opioid receptors leads to various physiological effects such as pain relief, sedation, and euphoria.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2.C2H2O4/c1-15-3-2-10-21(13-15)18-8-11-20(12-9-18)14-16-4-6-17(19)7-5-16;3-1(4)2(5)6/h4-7,15,18H,2-3,8-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZENAMPVEMHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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